2,2'-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
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Overview
Description
2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is an organic compound with the molecular formula C24H30O5 and a molecular weight of 398.504 g/mol This compound is known for its unique structure, which includes two cyclohexene rings connected by a methylene bridge with a methoxyphenyl group
Preparation Methods
The synthesis of 2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) typically involves a Knoevenagel-Michael cascade reaction. This method uses 1,3-dicarbonyl compounds and aldehydes in the presence of a catalyst such as 2-aminopyrazine . The reaction conditions are generally mild, and the process is efficient and environmentally friendly. Industrial production methods may vary, but they often follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antioxidant properties, which are evaluated using assays like DPPH and ABTS . In medicine, it shows potential as a therapeutic agent due to its ability to interact with various biological targets. Industrially, it can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, including antioxidant activity and potential therapeutic benefits .
Comparison with Similar Compounds
2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is unique due to its specific structure and properties. Similar compounds include other arylmethylene bis-cyclohexenones, which share the core structure but differ in the substituents on the phenyl and cyclohexene rings. These differences can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxyphenyl)methyl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-23(2)10-16(25)21(17(26)11-23)20(14-6-8-15(29-5)9-7-14)22-18(27)12-24(3,4)13-19(22)28/h6-9,20,25,27H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIORAPJUUWJOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)OC)C3=C(CC(CC3=O)(C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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